
Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester
Overview
Description
Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester is a useful research compound. Its molecular formula is C8H8F2N2O2 and its molecular weight is 202.16 g/mol. The purity is usually 95%.
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Biological Activity
Difluoro-pyrimidin-2-yl-acetic acid ethyl ester is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with two fluorine atoms and an ethyl ester group. Its structural formula can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing the pyrimidine moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example, studies show minimum inhibitory concentrations (MICs) in the range of 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
---|---|---|
Staphylococcus aureus | 40 | Comparable to ceftriaxone |
Escherichia coli | 50 | Comparable to ciprofloxacin |
2. Anticancer Activity
This compound has shown promise in cancer research, particularly in inhibiting tumor cell growth. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins .
Case Study: Inhibition of KARPAS422 Cell Line
- IC₅₀ Value: 12 nM
- Mechanism: Induction of apoptosis via the mitochondrial pathway.
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures treated with lipopolysaccharides (LPS). This suggests that this compound may be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of fluorine atoms enhances its binding affinity to biological targets, while the ethyl ester group may improve solubility and bioavailability.
Key Findings from SAR Studies
- Compounds with additional electron-withdrawing groups showed increased potency.
- Substitutions on the pyrimidine ring can significantly affect the compound's activity profile.
Scientific Research Applications
Synthesis Overview
Reagent | Conditions | Yield |
---|---|---|
Sodium Hydride | DMF, -78°C to 120°C | 92% |
Diethylmalonate | Reaction with pyrimidine derivative |
Biological Activities
The compound exhibits a range of biological activities attributed to its structural features. Research indicates that derivatives of pyrimidine compounds often show promise as antimicrobial agents, anti-inflammatory drugs, and anticancer agents.
Antimicrobial Activity
Difluoro-pyrimidin-2-yl-acetic acid ethyl ester has been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development into antibiotics or antifungal treatments.
Anticancer Potential
Recent studies have highlighted the cytotoxic effects of pyrimidine derivatives on cancer cell lines. For instance, compounds similar to difluoro-pyrimidin-2-yl-acetic acid have shown enhanced activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines . The presence of the acetic acid moiety enhances the interaction with biological receptors, increasing efficacy.
Therapeutic Applications
- Antiviral Agents : Research indicates that pyrimidine derivatives can inhibit viral replication processes. The difluoro substitution may enhance binding affinity to viral enzymes.
- Anti-inflammatory Drugs : The compound's structural characteristics suggest potential in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory medications.
- Neurological Disorders : Some studies suggest that similar compounds can exhibit neuroprotective effects, indicating possible applications in treating conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various pyrimidine derivatives, including this compound. They tested these compounds against several bacterial strains and found significant inhibition rates compared to standard antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
A study focusing on the anticancer properties of pyrimidine derivatives reported that this compound showed promising results in reducing cell viability in MCF-7 and HCT-116 cells. The study concluded that the compound's unique structure allows for effective targeting of cancerous cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester?
- Methodological Answer : Synthesis typically involves multi-step reactions, including fluorination, esterification, and coupling. For example, fluorinated intermediates can be prepared using reagents like bromoacetic acid tert-butyl ester under nucleophilic substitution conditions. Purification via column chromatography and verification using LCMS (e.g., m/z 757 [M+H]+) and HPLC (retention time: 1.23 minutes) are critical for isolating the target compound . Cyclization with carbonyldiimidazole (CDI) and alkylation steps, as seen in tetrahydroquinazoline derivatives, may also be adapted for pyrimidine ring formation .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
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Spectroscopy : NMR (¹H/¹³C, ¹⁹F) confirms substituent positions and electronic environments.
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Chromatography : HPLC and GC-MS (e.g., using conditions similar to fatty acid ethyl ester analysis) determine purity and retention behavior .
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Mass Spectrometry : LCMS provides molecular ion peaks and fragmentation patterns .
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Reference Data : NIST Chemistry WebBook offers validated physicochemical data (Table 1) .
Table 1: Physicochemical Properties
Property Value Molecular Formula C₄H₆F₂O₂ Molecular Weight 124.0860 g/mol CAS Registry Number 454-31-9 IUPAC Name Ethyl difluoroacetate Key Spectral Data NMR, IR, and MS via NIST
Q. What analytical techniques are suitable for quantifying the compound in reaction mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard. For trace analysis, LCMS/MS with electrospray ionization (ESI) enhances sensitivity. Internal standards (e.g., deuterated analogs) mitigate matrix effects in biological or environmental samples .
Advanced Research Questions
Q. How can regioselective fluorine introduction be achieved during pyrimidine ring synthesis?
- Methodological Answer : Fluorine atoms are introduced via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in DMF). Computational modeling (DFT) predicts regioselectivity by analyzing transition-state energies. Experimental validation via ¹⁹F NMR monitors reaction progress .
Q. What strategies address stability challenges in the ester moiety under varying pH conditions?
- Methodological Answer : Hydrolysis kinetics are studied using buffered solutions (pH 1–13) with HPLC monitoring. Stabilizers like cyclodextrins or lipophilic coatings (e.g., nanoparticles) protect the ester group in aqueous environments. Accelerated stability testing (40°C/75% RH) informs storage guidelines .
Q. How does the difluoro substituent influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing effect of fluorine increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or alcohols. Kinetic studies (e.g., competition experiments with non-fluorinated analogs) quantify this effect. Computational electrostatic potential maps (e.g., using Gaussian) visualize charge distribution .
Q. What in vitro models evaluate the compound’s bioactivity, based on structural analogs?
- Methodological Answer :
- Receptor Assays : Fluorinated pyrimidine derivatives are screened against targets like GABA(A) or 5-HT receptors using radioligand binding assays .
- Enzyme Inhibition : Kinase inhibition is assessed via fluorescence polarization (e.g., PKA activity assays) .
- Cellular Models : Cytotoxicity in cancer cell lines (e.g., MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition) are tested .
Q. What computational tools predict the compound’s metabolic pathways?
- Methodological Answer : Software like Schrödinger’s ADMET Predictor or SwissADME simulates phase I/II metabolism. Docking studies (AutoDock Vina) identify interaction sites with cytochrome P450 enzymes. Experimental validation uses liver microsomes and LCMS-based metabolite profiling .
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
- Methodological Answer : Chiral HPLC with polysaccharide columns (e.g., Chiralpak® AD-H) resolves enantiomers. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases in ester hydrolysis) achieves high enantiomeric excess (ee) .
Q. What role does the compound play in synthesizing fluorinated pharmaceuticals?
- Methodological Answer : As a fluorinated building block, it is incorporated into kinase inhibitors (e.g., pyrimidine-based analogs) or antiviral agents. Case studies include coupling with aryl boronic acids (Suzuki-Miyaura) or amide bond formation for prodrugs .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-pyrimidin-2-ylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-14-7(13)8(9,10)6-11-4-3-5-12-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZQVDKUVZPVOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CC=N1)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283900 | |
Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294181-98-9 | |
Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294181-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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